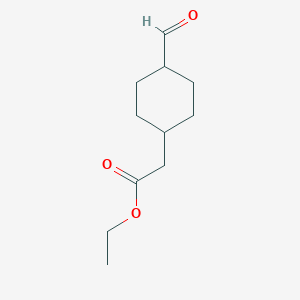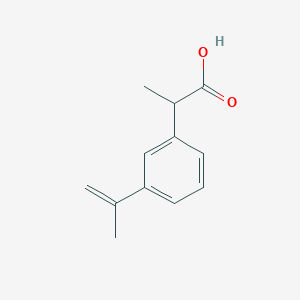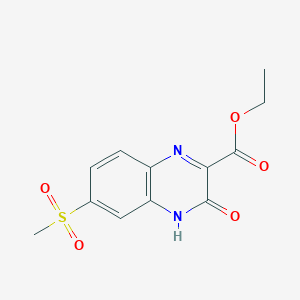
BMS-986143
概要
説明
BMS-986143 is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a carbazole core, a pyrido[1,2-c]pyrimidine moiety, and multiple functional groups, making it a subject of interest for chemists and biologists alike.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BMS-986143 typically involves multi-step organic reactions. The process begins with the preparation of the carbazole core, followed by the introduction of the pyrido[1,2-c]pyrimidine moiety and the subsequent functionalization of the compound with various substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
BMS-986143 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
科学的研究の応用
BMS-986143 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of BMS-986143 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
3-chloro-4-iodoaniline: A related compound with similar structural features but different functional groups.
3,5-dichloro-4-pyridinecarboxaldehyde: Another compound with a similar core structure but distinct functional groups.
Uniqueness
BMS-986143 is unique due to its combination of a carbazole core, a pyrido[1,2-c]pyrimidine moiety, and multiple functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C31H24Cl2N4O4 |
|---|---|
分子量 |
587.4 g/mol |
IUPAC名 |
3-chloro-4-[3-(5-chloro-1,3-dioxopyrido[1,2-c]pyrimidin-2-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-9H-carbazole-1-carboxamide |
InChI |
InChI=1S/C31H24Cl2N4O4/c1-15-17(6-4-8-23(15)37-25(38)14-24-20(32)7-5-11-36(24)30(37)40)26-21(33)13-19(29(34)39)28-27(26)18-10-9-16(31(2,3)41)12-22(18)35-28/h4-14,35,41H,1-3H3,(H2,34,39) |
InChIキー |
IRBVGTPPFBYDKX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N2C(=O)C=C3C(=CC=CN3C2=O)Cl)C4=C(C=C(C5=C4C6=C(N5)C=C(C=C6)C(C)(C)O)C(=O)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(4-Methyl-thiophen-2-yl)-[1,3,2]dioxaborinane](/img/structure/B8630963.png)



![4-[1-(2,3-Dichlorophenyl)ethyl]-1,3-dihydroimidazole-2-thione](/img/structure/B8630998.png)

